Cas no 2138297-71-7 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-)

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-
-
- インチ: 1S/C14H15NO2/c1-9(2)10-5-4-6-11-12(10)7-14(3,8-15)17-13(11)16/h4-6,9H,7H2,1-3H3
- InChIKey: RCVWGRNPGCGUKM-UHFFFAOYSA-N
- SMILES: C1(C)(C#N)OC(=O)C2=CC=CC(C(C)C)=C2C1
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397056-0.5g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 0.5g |
$1495.0 | 2023-03-02 | ||
Enamine | EN300-397056-0.05g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 0.05g |
$1308.0 | 2023-03-02 | ||
Enamine | EN300-397056-0.25g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 0.25g |
$1432.0 | 2023-03-02 | ||
Enamine | EN300-397056-2.5g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 2.5g |
$3051.0 | 2023-03-02 | ||
Enamine | EN300-397056-1.0g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-397056-0.1g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 0.1g |
$1371.0 | 2023-03-02 | ||
Enamine | EN300-397056-5.0g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 5.0g |
$4517.0 | 2023-03-02 | ||
Enamine | EN300-397056-10.0g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 10.0g |
$6697.0 | 2023-03-02 |
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-に関する追加情報
Recent Advances in the Study of 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- (CAS: 2138297-71-7)
The compound 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- (CAS: 2138297-71-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzopyran core and nitrile functional group, exhibits promising biological activities, making it a potential candidate for drug development. Recent studies have focused on its synthesis, structural optimization, and pharmacological evaluation, shedding light on its therapeutic potential.
One of the key advancements in the study of this compound is the development of efficient synthetic routes. Researchers have reported a novel multi-step synthesis protocol that improves yield and purity, addressing previous challenges in large-scale production. The optimized synthetic pathway involves the condensation of substituted benzaldehydes with active methylene compounds, followed by cyclization and functional group transformations. This methodological breakthrough has facilitated further exploration of the compound's biological properties.
Pharmacological investigations have revealed that 1H-2-Benzopyran-3-carbonitrile derivatives exhibit potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. In vitro studies using human cell lines demonstrated significant suppression of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases. Additionally, molecular docking studies have provided insights into the compound's binding interactions with key protein targets, offering a structural basis for its bioactivity.
Recent preclinical evaluations have further highlighted the compound's therapeutic potential. Animal models of neurodegenerative diseases showed improved cognitive function and reduced neuroinflammation following treatment with 1H-2-Benzopyran-3-carbonitrile derivatives. These findings are particularly noteworthy given the limited treatment options currently available for such conditions. However, researchers emphasize the need for comprehensive toxicity studies to assess the compound's safety profile before advancing to clinical trials.
Structural-activity relationship (SAR) studies have been instrumental in optimizing the compound's pharmacological properties. Modifications at the 3-methyl and 5-isopropyl positions have yielded analogs with enhanced potency and selectivity. These SAR findings are guiding the design of next-generation derivatives with improved drug-like characteristics, including better pharmacokinetic properties and reduced off-target effects.
The compound's mechanism of action appears to involve modulation of multiple signaling pathways. Proteomic analyses have identified several potential molecular targets, including kinases and transcription factors involved in cell proliferation and differentiation. This polypharmacological profile suggests that 1H-2-Benzopyran-3-carbonitrile derivatives may have applications beyond their initial indications, possibly in oncology and metabolic disorders.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as formulation stability, bioavailability, and potential drug-drug interactions require further investigation. Collaborative efforts between academic researchers and pharmaceutical companies are underway to address these challenges and accelerate the development of this compound class.
In conclusion, recent research on 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- (CAS: 2138297-71-7) has significantly advanced our understanding of its chemical and biological properties. The compound's unique structural features and promising pharmacological activities position it as a valuable scaffold for drug discovery. Continued research efforts are expected to yield more potent and selective derivatives with potential therapeutic applications across multiple disease areas.
2138297-71-7 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-) Related Products
- 1267061-18-6(7-Fluorobenzoxazole)
- 1805888-78-1(Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate)
- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)
- 1520729-54-7(1-(butan-2-yl)cyclobutylmethanamine)
- 2201240-57-3(N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 1080028-71-2(5-Bromo-3-isocyanato-1-methylindole)
- 53439-81-9(benzo[c][1,8]naphthyridin-6(5H)-one)
- 115199-04-7(Desmethylamino Methoxy (Z)-Metominostrobin)
- 1022158-49-1(1H-Benzimidazole-6-methanol, 2-(methylthio)-)
- 1932052-77-1(tert-butyl N-(2S)-1-azidopropan-2-yl-N-methylcarbamate)




